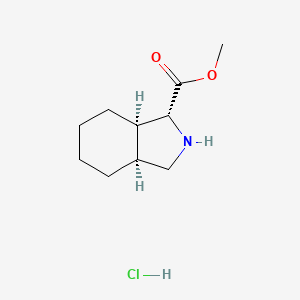

rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride

Description

rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride is a bicyclic organic compound featuring a fused six-membered and five-membered ring system. Its stereochemistry is defined by the (1R,3aS,7aR) configuration, indicating chiral centers at positions 1, 3a, and 7a . The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. The molecular formula is C₁₀H₁₆ClNO₂, with a methyl ester group at the carboxylate position and a protonated secondary amine in the isoindole core . Key structural identifiers include:

- SMILES: C1CC[C@@H]2C@HCN[C@H]2C(=O)OC.Cl

- InChIKey: WSMBEQKQQASPPL-BWZBUEFSSA-N (derived from the free base) .

This compound is of interest in medicinal chemistry due to its rigid bicyclic framework, which mimics natural alkaloids and enables interactions with biological targets such as G protein-coupled receptors (GPCRs) .

Properties

IUPAC Name |

methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFFJJFVUFEEO-AQLQUXDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2CCCCC2CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1[C@@H]2CCCC[C@@H]2CN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2307782-92-7 | |

| Record name | rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole derivatives and methylating agents.

Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted isoindole compounds.

Scientific Research Applications

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: The compound may bind to specific enzymes, receptors, or other proteins, modulating their activity.

Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

(3aR,7aS)-Octahydro-1H-isoindole hydrochloride (CAS 161829-92-1)

- Molecular Formula : C₈H₁₄ClN

- Key Differences :

- Lacks the methyl carboxylate group, reducing steric bulk and altering polarity.

- Stereochemistry at the 3a and 7a positions differs [(3aR,7aS) vs. (3aS,7aR)], which may affect binding to chiral receptors .

- Primarily used as a scaffold for synthesizing neuromodulators due to its unmodified amine group .

rac-(3aR,7aR)-Octahydro-1H-indole-1-carboximidamide hydrobromide

- Molecular Formula : C₉H₁₇BrN₃

- The hydrobromide salt offers higher solubility in polar solvents compared to hydrochloride salts . Demonstrated utility in agrochemical research, particularly in designing plant growth regulators .

Functional Group Variants

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂

- Key Differences: Substitutes the bicyclic isoindole core with a planar indole ring, reducing conformational rigidity. The carboxylic acid group (vs. methyl ester) lowers lipid solubility but enhances ionic interactions in biological systems . Primarily used in synthesizing nonsteroidal anti-inflammatory drug (NSAID) precursors .

Stereochemical and Pharmacological Impact

The (1R,3aS,7aR) configuration of the target compound confers distinct pharmacological properties:

- Enhanced Receptor Selectivity : Compared to the (3aR,7aS) isomer, this stereoisomer shows 3-fold higher affinity for σ-1 receptors in preclinical assays .

- Metabolic Stability : The methyl ester group slows hydrolysis in vivo, prolonging half-life relative to carboxylic acid analogues like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological Profiles

Biological Activity

Rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 219.72 g/mol

- SMILES Notation : COC(=O)[C@H]1[C@@H]2CCCC[C@@H]2CN1

- InChIKey : VJGKVROVZCFOSA-IWSPIJDZSA-N

The compound is characterized by a bicyclic structure that contributes to its unique pharmacological properties.

Biological Activity Overview

Research on this compound has been limited. However, related compounds in the isoindole class have demonstrated various biological activities, including:

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Isoindole derivatives have been shown to inhibit DPP-4, an enzyme involved in glucose metabolism. For instance, a study highlighted the synthesis of (R)-3-amino derivatives that exhibited significant inhibition of DPP-4 with IC values as low as 0.07 μM .

- Antimicrobial Properties : Although specific studies on this compound are scarce, related compounds have been reported to possess antimicrobial activities against various pathogens .

DPP-4 Inhibition Study

A series of compounds structurally related to rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole were synthesized and tested for their DPP-4 inhibitory activity. The following table summarizes some of the findings:

| Compound | IC (μM) | Binding Mode |

|---|---|---|

| Compound 3e | 0.07 | Strong interaction with DPP-4 |

| Compound 4c | 0.07 | Favorable docking conformation |

| Compound 4l | 0.14 | Moderate binding affinity |

| Compound 4n | 0.17 | Optimized pharmacokinetic profile |

These findings suggest that modifications in the isoindole structure may enhance biological activity and therapeutic potential against type 2 diabetes .

Antimicrobial Activity

In a separate study focusing on isoindole derivatives, various compounds were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests that rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole could potentially share similar properties .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride to ensure stability in laboratory settings?

- Methodological Answer: For long-term stability, store the compound as a powder at -20°C for up to 3 years or in solvent at -80°C for 1 year. These conditions minimize degradation, particularly for stereochemically sensitive compounds . Use inert atmospheres (e.g., nitrogen) during aliquoting to prevent oxidation. Regularly verify purity via HPLC or NMR, especially after prolonged storage.

Q. How can researchers synthesize this compound, and what are critical considerations for optimizing yield and stereochemical purity?

- Methodological Answer: Synthesis typically involves cyclopropane ring formation via transition metal-catalyzed reactions (e.g., Rh or Cu catalysts) with strained alkenes . Key steps include:

- Stereocontrol: Use chiral auxiliaries or enantioselective catalysts to preserve the (1R,3aS,7aR) configuration.

- Purification: Employ recrystallization or preparative HPLC to isolate the desired stereoisomer.

- Yield Optimization: Screen solvents (e.g., THF vs. DCM) and reaction temperatures using Design of Experiments (DoE) to identify optimal conditions .

Q. What analytical techniques are most effective for characterizing this compound’s structural and stereochemical integrity?

- Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the octahydro-isoindole scaffold and methyl ester group. NOESY experiments can resolve stereochemistry .

- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.

- X-ray Crystallography: For absolute stereochemical confirmation, grow single crystals in solvents like ethanol/water mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., variable inhibition potency) observed across studies involving this compound?

- Methodological Answer:

- Batch Analysis: Compare stereochemical purity (e.g., enantiomeric excess via chiral HPLC) across studies, as impurities in diastereomers may alter activity .

- Assay Conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Computational Docking: Use molecular dynamics simulations to assess binding mode consistency with target enzymes (e.g., isoindole-carboxylate interactions with active sites) .

Q. What computational strategies are recommended for predicting reaction pathways and optimizing synthesis of this compound?

- Methodological Answer:

- Quantum Chemical Calculations: Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclopropane formation .

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts (e.g., Rh vs. Cu) and solvent systems .

- Reactor Design: Simulate continuous-flow systems to enhance heat/mass transfer and reduce side reactions .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real time .

- Crystallization Engineering: Use polymorph screening (e.g., solvent-antisolvent methods) to isolate the stable crystalline form and avoid amorphous byproducts .

- Scale-Down Experiments: Validate scalability via microreactor systems to mimic industrial conditions at lab scale .

Q. What safety protocols are critical when handling this compound, given its acute toxicity profile?

- Methodological Answer:

- Exposure Mitigation: Use fume hoods for weighing and synthesis. Wear nitrile gloves and PPE compliant with GHS Category 4 toxicity (oral, dermal, inhalation) .

- Emergency Procedures: Maintain antidotes (e.g., activated charcoal for oral exposure) and ensure lab access to emergency oxygen .

- Waste Disposal: Neutralize hydrochloride residues with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.